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Cyclobutane-1,1,3,3-tetracarboxylic Acid

Cat. No.: B1622604
CAS No.: 7371-69-9
M. Wt: 232.14 g/mol
InChI Key: ICDSPCREXLHCQV-UHFFFAOYSA-N
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Description

Overview and Significance of Cyclobutane-1,1,3,3-tetracarboxylic Acid in Chemical Science

This compound, with the chemical formula C₈H₈O₈, is a unique tetra-substituted cyclobutane (B1203170) derivative that holds considerable significance in the field of chemical science. uni.lusinfoochem.com Its structure, featuring a four-membered carbon ring with four carboxylic acid groups geminally substituted at the 1 and 3 positions, makes it a valuable precursor in organic synthesis. This arrangement provides a rigid and sterically defined scaffold for the construction of more complex molecules. nih.gov

The primary significance of this compound in academic research lies in its utility as a building block. For instance, it can undergo thermal decarboxylation to yield a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid. thieme-connect.de This transformation highlights its role as a starting material for producing disubstituted cyclobutane systems, which are important motifs in medicinal chemistry and materials science. nih.gov The controlled removal of the carboxyl groups allows chemists to access less substituted cyclobutanes with specific stereochemistry. thieme-connect.de The increasing use of cyclobutane rings in drug candidates to enhance properties like metabolic stability and conformational rigidity underscores the importance of versatile starting materials like this tetracarboxylic acid. nih.gov

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 7371-69-9
Molecular Formula C₈H₈O₈
Molecular Weight 232.14 g/mol
InChI Key ICDSPCREXLHCQV-UHFFFAOYSA-N
SMILES C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Table 1: Chemical Properties of this compound. Data sourced from PubChem and other chemical suppliers. uni.lusinfoochem.comchemicalbook.com

Historical Context of Cyclobutane Carboxylic Acid Synthesis and Early Challenges

The synthesis of cyclobutane-containing compounds, including carboxylic acids, has a rich and complex history marked by early misconceptions and significant challenges. For a long time, there was a general belief among chemists that organic compounds with rings smaller than six carbon atoms would be too unstable to exist. chegg.comchegg.com This perception made the successful synthesis of cyclobutane derivatives a noteworthy achievement in the late 19th and early 20th centuries.

The first reported synthesis of a cyclobutanecarboxylic acid was accomplished by William Perkin Jr. in 1883. chegg.comchegg.com This was a landmark event, challenging the prevailing theories about ring strain and stability. However, the path to understanding and reliably synthesizing the cyclobutane ring was not straightforward. Many early attempts by prominent chemists to create cyclobutane dicarboxylic acids before 1950 were later found to be erroneous. okstate.edu

A notable example involves the work of Markownikoff and Krestownikoff in 1881, who believed they had synthesized 1,3-cyclobutanedicarboxylic acid. okstate.edu Their work, and subsequent investigations by chemists like Ingold, Haworth, and Perkin himself, were complicated by unexpected molecular rearrangements and incorrect structural assignments. For instance, a product thought to be a cyclobutane derivative was later identified by Deutsch and Buchman in 1950 as a methylcyclopropanedicarboxylic acid. okstate.edu These early difficulties highlight the intricate nature of cyclization reactions and the limitations of analytical techniques of that era. The eventual correct synthesis and characterization of various cyclobutane dicarboxylic acids paved the way for the development of more complex derivatives like this compound. okstate.eduorgsyn.org

The table below provides a brief timeline of key events in the early history of cyclobutane carboxylic acid synthesis.

YearChemist(s)Key Event/Finding
1881 Markownikoff & KrestownikoffReported the first supposed synthesis of 1,3-cyclobutanedicarboxylic acid, which was later found to be incorrect. okstate.edu
1883 William Perkin, Jr.Carried out the first successful synthesis of a cyclobutanecarboxylic acid, challenging the belief that small rings were unstable. chegg.comchegg.com
1898 Haworth & PerkinIsolated an acid from Markownikoff's reaction, which they incorrectly identified as the cis-1,3-diacid. okstate.edu
1950 Deutsch & BuchmanRepeated Markownikoff's synthesis and correctly identified the product as a methylcyclopropanedicarboxylic acid, clarifying decades of confusion. okstate.edu
Post-1950 Various ResearchersDevelopment of reliable synthetic routes for various cyclobutane carboxylic acids, including the preparation of 1,1-cyclobutanedicarboxylic acid and its subsequent decarboxylation. orgsyn.orgchemicalbook.com

Table 2: A Timeline of Early Research on Cyclobutane Carboxylic Acid Synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O8 B1622604 Cyclobutane-1,1,3,3-tetracarboxylic Acid CAS No. 7371-69-9

Properties

IUPAC Name

cyclobutane-1,1,3,3-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O8/c9-3(10)7(4(11)12)1-8(2-7,5(13)14)6(15)16/h1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSPCREXLHCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393255
Record name Cyclobutane-1,1,3,3-tetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7371-69-9
Record name Cyclobutane-1,1,3,3-tetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of Cyclobutane 1,1,3,3 Tetracarboxylic Acid and Its Derivatives

Established Synthetic Routes for Cyclobutane-1,1,3,3-tetracarboxylic Acid

The direct and efficient synthesis of this compound has been a subject of investigation with limited success. One of the early attempts involved the reaction of tetraethyl 1,1,3,3-propanetetracarboxylate with methylene (B1212753) iodide and sodium ethoxide. okstate.edu However, this approach was later shown to be unsuccessful, primarily yielding pentaethyl 1,1,3,3,5-cyclohexanepentacarboxylate as the major distillable product. okstate.edu This historical example underscores the inherent difficulties in forming the desired 1,1,3,3-tetrasubstituted cyclobutane (B1203170) ring through this pathway.

A more general and foundational approach to cyclobutane synthesis involves the use of malonic esters. The malonic ester synthesis is a versatile method for preparing carboxylic acids. und.edunih.gov In principle, the reaction of a suitable C2 synthon with two molecules of a malonic ester derivative could lead to the desired this compound framework. However, the practical application of this strategy to form the 1,1,3,3-isomer is not straightforward and often leads to mixtures of products or alternative ring systems.

Photodimerization Strategies for Cyclobutane Ring Formation

Photodimerization, a photochemical reaction where two unsaturated molecules join to form a cyclobutane ring, is a powerful tool in organic synthesis. These reactions are typically initiated by the absorption of light, leading to the formation of an excited state that can undergo a [2+2] cycloaddition.

The photodimerization of maleic anhydride (B1165640) is a well-documented method for producing cyclobutane-1,2,3,4-tetracarboxylic dianhydride. proquest.comgoogle.com This reaction is often carried out by irradiating a solution of maleic anhydride in a suitable solvent, such as ethyl acetate (B1210297), with UV light. proquest.com The resulting dianhydride can then be hydrolyzed to yield cyclobutane-1,2,3,4-tetracarboxylic acid. While this method is highly effective for the 1,2,3,4-isomer, it does not produce the 1,1,3,3-isomer. The stereochemistry of the resulting cyclobutane ring is dependent on the reaction conditions and the specific derivatives of maleic anhydride used.

Similarly, the photodimerization of fumarate (B1241708) esters, such as dimethyl fumarate, is a known route to cyclobutane derivatives. google.comdtic.milacs.org Irradiation of dimethyl fumarate in the solid state can yield a single dimer, cis,trans,cis-1,2,3,4-tetracarbomethoxycyclobutane. dtic.mil This tetraester can be subsequently hydrolyzed to the corresponding tetracarboxylic acid. This method, like the photodimerization of maleic anhydride, leads to the 1,2,3,4-substituted cyclobutane ring and not the 1,1,3,3-isomer.

The [2+2] photocycloaddition is a versatile and widely used photochemical reaction for constructing cyclobutane rings. und.edu This reaction involves the light-induced cycloaddition of two alkene-containing molecules. By carefully selecting the starting materials, a variety of substituted cyclobutanes can be synthesized. For instance, the photocycloaddition of maleic anhydride with various olefins can lead to a range of functionalized cyclobutane derivatives. However, the direct application of this method to synthesize this compound has not been prominently reported, as it would require the challenging photodimerization of a 1,1-dicarboxy-substituted alkene.

Dianhydride Hydrolysis Routes for Acid Generation

The hydrolysis of a corresponding dianhydride is a common final step in the synthesis of tetracarboxylic acids. For instance, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, obtained from the photodimerization of maleic anhydride, can be readily hydrolyzed to cyclobutane-1,2,3,4-tetracarboxylic acid. proquest.com This hydrolysis can be achieved under either acidic or basic conditions. mdpi.com For example, heating the dianhydride with aqueous hydrochloric acid can yield the tetracarboxylic acid. thieme-connect.de While this is an effective method for the 1,2,3,4-isomer, it is contingent on the availability of the corresponding dianhydride for the 1,1,3,3-isomer, which is not readily accessible through standard photodimerization routes.

Metal-Mediated Synthetic Approaches

Metal-mediated and metal-catalyzed reactions are powerful tools in the construction of complex organic molecules, including carbocyclic rings. organic-chemistry.org These methods can offer high levels of control over regioselectivity and stereoselectivity. While there is extensive research on metal-mediated C-C bond formation, specific examples of the direct synthesis of this compound using these methods are scarce in the literature.

The synthesis of cyclobutane derivatives can be achieved through various metal-catalyzed cycloaddition reactions. However, the application of these methods to produce the 1,1,3,3-tetrasubstituted pattern of the target acid has not been well-established. Research in this area continues to explore novel catalytic systems for the efficient construction of functionalized cyclobutane rings.

Historical and Alternative Cyclization Reactions in Cyclobutane Systems

The construction of the cyclobutane ring has been a subject of extensive study for over a century. Early attempts were often fraught with challenges, leading to misidentified structures and unexpected rearrangements.

One of the notable historical accounts involves the synthesis of 1,3-cyclobutanedicarboxylic acid, a related dicarboxylic acid. From 1881 until the mid-20th century, numerous reported syntheses were later found to be incorrect. okstate.edu For instance, the self-condensation of ethyl-α-chloropropionate, initially thought to produce a cyclobutane derivative, was later shown by Ingold and others to yield a methylcyclopropanedicarboxylic acid. okstate.edu Similarly, a proposed synthesis by Guthzeit and Dressel, involving the reaction of tetraethyl 1,1,3,3-propanetetracarboxylate with methylene iodide, was later demonstrated by Eberson to primarily yield a cyclohexanepentacarboxylate, with no evidence of cyclobutane ring formation. okstate.edu These historical examples underscore the complexities of cyclobutane synthesis.

Modern synthetic chemistry has overcome many of these early challenges, offering a diverse toolbox of reliable methods for constructing cyclobutane rings. These alternative cyclization reactions provide access to a wide range of substituted cyclobutanes, including precursors to this compound.

[2+2] Photocycloaddition: This is a powerful and widely used method for synthesizing cyclobutane rings. acs.orgbaranlab.org The reaction involves the light-induced cycloaddition of two alkene-containing molecules. The photodimerization of maleic anhydride or its derivatives, for example, is a key step in the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride, a direct precursor to the corresponding tetracarboxylic acid. proquest.com This method is advantageous for its efficiency and atom economy.

Strain-Release-Driven Synthesis: This approach utilizes highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), which readily undergo ring-opening reactions to form functionalized cyclobutanes. rsc.orgnih.govrsc.org The release of ring strain provides a strong thermodynamic driving force for these transformations, allowing for the construction of densely substituted cyclobutane cores under mild conditions. rsc.orgnih.gov

Thermal [2+2] Cycloaddition: While less common than their photochemical counterparts, thermal [2+2] cycloadditions can also be employed for cyclobutane synthesis. nih.govrsc.org For instance, the reaction between in situ-generated keteniminium salts and vinyl boronates has been shown to produce borylated cyclobutanes. nih.govrsc.org

Other Cyclization Strategies: A variety of other cyclization reactions have been developed, including those initiated by the ring-opening of cyclopropanes and other small rings. rsc.org Additionally, formal [4+2] cycloadditions of donor-acceptor cyclobutanes with aldehydes have been used to synthesize more complex heterocyclic systems containing a cyclobutane moiety. nih.gov

Advanced Synthetic Methodologies and Process Optimization

To meet the demands for scalability, efficiency, and sustainability, modern synthetic chemistry is increasingly turning to advanced methodologies. While specific applications to this compound are not extensively documented, the principles of these techniques are broadly applicable to the synthesis of fine chemicals and can be extrapolated to the production of this compound and its derivatives.

Continuous-Flow Reactor Systems for Scalability

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. worktribe.comdurham.ac.ukresearchgate.net The use of flow reactors for the synthesis of carboxylic acids has been demonstrated, for instance, in the carboxylation of Grignard reagents using a tube-in-tube reactor that allows for the efficient introduction of CO2 gas into the reaction stream. durham.ac.ukresearchgate.net This approach provides excellent control over reaction parameters and can be scaled up to produce multigram quantities of product. durham.ac.uk Similarly, continuous-flow systems have been employed for the direct oxidation of alcohols to carboxylic acids using heterogeneous catalysts, offering a green and efficient alternative to traditional methods. rsc.org The application of such systems to the multi-step synthesis of this compound could lead to a more streamlined and scalable manufacturing process.

Solvent-Free Reactive Extrusion Techniques for Green Chemistry

Reactive extrusion (REX) is an emerging technology that combines chemical reaction and extrusion processing in a single, solvent-free operation. thermofisher.comthermofisher.comaimplas.netud-machine.com This technique is particularly attractive from a green chemistry perspective as it minimizes or eliminates the use of hazardous solvents. thermofisher.com Twin-screw extruders are commonly used for REX, providing excellent mixing and heat transfer, which can accelerate reaction rates. thermofisher.comaimplas.netud-machine.com While the primary applications of REX have been in polymer synthesis and modification, its use in the synthesis of organic fine chemicals is a growing area of research. thermofisher.comthermofisher.com For example, Knoevenagel condensations and other organic reactions have been successfully carried out using reactive extrusion. thermofisher.com The synthesis of this compound or its precursors via reactive extrusion could offer a more environmentally friendly and efficient manufacturing route.

Catalytic Dehydration for Enhanced Product Quality

Dehydration reactions are crucial in many organic syntheses. In the context of carboxylic acids, catalytic dehydration can be employed for various transformations, such as the formation of esters or anhydrides. wikipedia.orgncert.nic.in The use of catalysts can enhance the efficiency and selectivity of these reactions. For instance, P(III)/P(V) redox catalysis has been used to drive recursive dehydration for the annulation of amines and carboxylic acids. acs.org While not directly applied to the purification of this compound, the principles of catalytic dehydration could be relevant in the synthesis of its derivatives. For example, the formation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride from the corresponding tetracarboxylic acid is a dehydration process that can be facilitated by reagents like acetic anhydride. chemicalbook.com The development of more efficient catalytic methods for this transformation could lead to higher purity products and simplified purification procedures.

Influence of Reaction Conditions on Synthetic Outcome

The outcome of a chemical synthesis, in terms of both yield and purity, is highly dependent on the reaction conditions. Careful control of parameters such as temperature, pressure, and solvent is essential for optimizing synthetic protocols.

Temperature Control and its Impact on Yield and Purity

A study on the synthesis of an amide from isatoic anhydride and benzylamine (B48309) demonstrated that varying the reaction temperature between 75 °C and 200 °C had a significant impact on the crude yield and the purity of the product. biotage.com The optimal temperature for achieving the highest purity was found to be 100 °C. biotage.com

The following table illustrates the effect of temperature on the crude yield of 2-amino-N-benzylbenzamide in different solvents.

Table 1: Effect of Temperature on Crude Yield of 2-amino-N-benzylbenzamide biotage.com

Temperature (°C)Crude Yield in Water (%)Crude Yield in Ethyl Acetate (%)
7545.759.8
10054.562.1
12545.756.4
15044.355.0
17541.253.6
20038.851.0

This interactive table is based on data from a study on amide synthesis and serves as an illustration of the general principle of temperature effects.

While this example does not directly involve this compound, it highlights the importance of temperature optimization in achieving high yields and purity in organic synthesis. For the synthesis of cyclobutane derivatives, precise temperature control is crucial to favor the desired cyclization pathway and minimize competing reactions. ru.nlacs.org

Selection and Role of Catalysts in Cyclization Efficiency

The efficiency and selectivity of cyclization reactions to form the cyclobutane ring are critically dependent on the choice of catalyst. The catalytic system can influence reaction rates, yields, and the stereochemical outcome of the product.

In the context of forming substituted cyclobutanes via [2+2] cycloadditions, various catalysts have been explored. Lewis acids are frequently employed to activate one of the reacting partners, thereby facilitating the cycloaddition. For reactions involving allenoates and alkenes, ethylaluminum dichloride (EtAlCl₂) has been shown to be an effective catalyst. rsc.org Other Lewis acids may not be as effective in promoting this specific type of cycloaddition. rsc.org

For other types of cyclobutane-forming reactions, transition metal catalysts, particularly those based on palladium or copper, play a significant role. Palladium-catalyzed cross-coupling reactions are utilized in the synthesis of various cyclobutane structures. nih.gov Copper hydride-catalyzed intramolecular hydroalkylation of styrenes provides a pathway to enantioenriched cyclobutanes. nih.gov In the context of Michael addition reactions to form substituted cyclobutanes, organocatalysts such as bispidines have been investigated. mdpi.com These catalysts can activate the reactants through the formation of hydrogen bonds. mdpi.com

Photochemical syntheses, such as the dimerization of fumaric or maleic acid derivatives, may not require a catalyst in the traditional sense but are initiated by UV light. nih.govnih.gov However, in some photoredox catalytic cycles, a photocatalyst, such as a ruthenium(II) complex, is used to enable the [2+2] heterodimerization of dissimilar acyclic enones under visible light irradiation. nih.gov

The table below summarizes various catalytic systems used in the synthesis of different cyclobutane derivatives, which informs the potential catalytic approaches for this compound.

Catalyst TypeSpecific Catalyst ExampleReaction TypeRole of Catalyst
Lewis AcidEthylaluminum dichloride (EtAlCl₂)[2+2] CycloadditionActivates the allenoate for reaction with an alkene. rsc.org
Transition MetalPalladium(II) Acetate (Pd(OAc)₂)C-H ArylationCatalyzes the formation of C-C bonds to the cyclobutane ring. nih.gov
Transition MetalCopper(I) Hydride complexesIntramolecular HydroalkylationCatalyzes enantioselective ring formation. nih.gov
OrganocatalystBispidinesMichael AdditionActivates reactants via hydrogen bonding. mdpi.com
PhotocatalystRuthenium(II) complexes[2+2] PhotocycloadditionAbsorbs visible light to initiate the cyclization cascade. nih.gov

Effect of Solvent Systems on Reaction Rate and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, profoundly influencing reaction rates, yields, and selectivity. The solvent's polarity, ability to solvate reactants and intermediates, and its boiling point can all play crucial roles in the outcome of the cyclization and subsequent purification steps.

In Lewis acid-catalyzed [2+2] cycloadditions for forming cyclobutane rings, chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) have been found to be optimal. rsc.org However, less polar solvents like hexanes can also be effective, although they may require longer reaction times to achieve comparable yields. rsc.org For certain palladium-catalyzed C-H functionalization reactions on cyclobutane rings, toluene (B28343) has been shown to be a superior solvent compared to protic solvents like hexafluoroisopropanol (HFIP), which can lead to decomposition. nih.gov

In the context of Michael addition reactions catalyzed by organocatalysts, non-polar aromatic solvents like toluene have been identified as optimal. mdpi.com The choice of solvent can significantly affect the reaction rate, with more polar solvents potentially slowing down the catalytic cycle. mdpi.com

For photochemical reactions, the solvent must be transparent to the wavelength of light being used. In the photodimerization of sorbic acid to form a cyclobutane diacid, a suspension in hexane (B92381) was used to maximize the surface area exposed to UV light. nih.gov For the synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid esters via photodimerization of dimethyl fumarate, water has been used as the reaction medium. nih.gov

The following table outlines the effects of different solvent systems on the synthesis of related cyclobutane compounds.

SolventReaction TypeObserved Effect
Dichloromethane (CH₂Cl₂)Lewis Acid-Catalyzed [2+2] CycloadditionOptimal solvent, leading to good reaction rates and yields. rsc.org
HexanesLewis Acid-Catalyzed [2+2] CycloadditionEffective, but requires extended reaction times compared to CH₂Cl₂. rsc.org
ToluenePalladium-Catalyzed C-H FunctionalizationImproved reaction considerably, giving the desired product as the major component. nih.gov
Hexafluoroisopropanol (HFIP)Palladium-Catalyzed C-H FunctionalizationSuppressed over-arylation side reactions, improving selectivity. nih.gov
WaterPhotodimerizationEffective medium for the UV-irradiated cyclization of dimethyl fumarate. nih.gov
Hexane (as a suspension)PhotodimerizationFacilitated efficient irradiation of a solid reactant by keeping it suspended and increasing surface area. nih.gov

Purification Strategies for High-Purity Compound Isolation

The isolation and purification of this compound and its derivatives to a high degree of purity are essential for their subsequent use and characterization. The purification strategy is highly dependent on the physical properties of the target compound (e.g., solid or liquid, polarity) and the nature of the impurities present after the reaction.

A common and effective method for purifying solid cyclobutane carboxylic acids is recrystallization. For instance, crude 1,1-cyclobutanedicarboxylic acid can be purified by dissolving it in a hot solvent, such as ethyl acetate, and allowing it to crystallize upon cooling in an ice-salt bath. psgcas.ac.inorgsyn.org This process is often effective at removing soluble impurities and byproducts. psgcas.ac.inorgsyn.org

Column chromatography is another widely used technique, particularly for non-polar or moderately polar cyclobutane derivatives, such as esters. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, for example, a mixture of ethyl acetate and hexanes, is used as the mobile phase to separate the desired compound from unreacted starting materials and side products. nih.gov The purification of a 1,3-substituted cyclobutane derivative was successfully achieved using silica gel column chromatography with a gradient of 2–10% ethyl acetate in hexanes. rsc.org

Following a reaction, a standard workup procedure is typically employed before the final purification step. This often involves extraction with an organic solvent, such as ethyl acetate, after acidification of the aqueous reaction mixture. nih.gov The organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can then be subjected to recrystallization or chromatography. nih.gov In some cases, distillation under reduced pressure can be used to purify liquid products. bioorganica.com.ua

The table below details common purification techniques applied to cyclobutane compounds.

Purification MethodTarget Compound TypeDescription of Process
RecrystallizationSolid Carboxylic AcidsThe crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethyl acetate) and then cooled to induce crystallization of the pure compound. psgcas.ac.inorgsyn.org
Column ChromatographyEsters and other derivativesThe crude mixture is loaded onto a silica gel column and eluted with a solvent system (e.g., ethyl acetate/hexanes gradient) to separate components based on polarity. nih.gov
ExtractionCarboxylic AcidsAfter acidifying the reaction mixture, the product is extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate. nih.gov
DistillationLiquid Esters or other derivativesThe crude liquid is heated under reduced pressure, and the fraction boiling at the correct temperature is collected as the pure product. bioorganica.com.ua

Chemical Reactivity and Transformation of Cyclobutane 1,1,3,3 Tetracarboxylic Acid

Fundamental Chemical Transformations

The core reactivity of Cyclobutane-1,1,3,3-tetracarboxylic acid involves transformations of its carboxyl groups and, to a lesser extent, the cyclobutane (B1203170) core itself. These reactions include oxidation, reduction, substitution, and decarboxylation.

The carboxylic acid functional group represents a high oxidation state for carbon, and as such, the carboxyl groups of this compound are generally resistant to further oxidation under typical laboratory conditions. However, specific reactions known as oxidative decarboxylations, which involve both oxidation and the loss of carbon dioxide, are known for carboxylic acids but are mechanistically distinct from simple oxidation of the functional group. wikipedia.orgtaylorandfrancis.comchemrevlett.com In these processes, the carbon-carbon bond adjacent to the carboxyl group is cleaved. scielo.org.bo

Table 1: Reagents for the Reduction of Carboxylic Acids.
ReagentAbbreviationRelative ReactivityNotes
Lithium aluminum hydrideLiAlH₄StrongEffectively reduces carboxylic acids to primary alcohols. savemyexams.com Requires anhydrous conditions. savemyexams.com
Sodium borohydrideNaBH₄WeakGenerally not reactive enough to reduce carboxylic acids. savemyexams.comchemistrysteps.comchemguide.co.uk
BoraneBH₃StrongAnother effective reagent for reducing carboxylic acids to alcohols. chemistrysteps.comchemistrysteps.com

While the functional groups are the primary sites of reactivity, substitution reactions can also occur on the hydrogen atoms of the cyclobutane core. These reactions typically proceed through a free-radical mechanism, often initiated by ultraviolet (UV) light. pharmaguideline.comslideshare.net Halogenation, such as chlorination or bromination, can replace the methylene (B1212753) hydrogens on the cyclobutane ring with halogen atoms. pharmaguideline.comlibretexts.org For instance, the reaction of cyclobutane with chlorine in the presence of UV light results in the formation of chlorocyclobutane. aip.org This type of free-radical substitution could be applied to this compound, although the presence of the four electron-withdrawing carboxyl groups may influence the reactivity of the ring's C-H bonds.

The decarboxylation of β-keto acids and malonic acid derivatives is a well-established thermal reaction. masterorganicchemistry.com this compound, having two sets of geminal dicarboxylic acids (malonic acid-like structures), undergoes a facile double decarboxylation upon heating. thieme-connect.de This reaction provides a direct pathway to cyclobutane-1,3-dicarboxylic acid. thieme-connect.de The thermal treatment results in the loss of two molecules of carbon dioxide, one from each gem-dicarboxylated position.

Table 2: Thermal Decarboxylation of this compound.
ReactantConditionsProductYieldReference
This compound185 °C, reduced pressureMixture of cis- and trans-Cyclobutane-1,3-dicarboxylic acid58% thieme-connect.de

Derivatization Strategies and Functionalization

Derivatization of the carboxylic acid groups is a primary strategy for modifying the properties and reactivity of the parent molecule. Esterification is one of the most fundamental and widely used of these transformations.

The four carboxylic acid groups can be readily converted to their corresponding esters through reaction with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process where the alcohol is typically used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com For this compound, reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid like sulfuric acid (H₂SO₄) would yield the corresponding tetramethyl or tetraethyl ester. masterorganicchemistry.comgoogle.com These reactions often require heating to achieve a reasonable rate. google.com

Table 3: General Conditions for Fischer Esterification.
ReactantsCatalystTypical ConditionsProduct
Carboxylic Acid + Alcohol (in excess)Strong Acid (e.g., H₂SO₄, HCl)Heat (e.g., 60-110 °C) for 2-20 hoursEster + Water
Based on data from similar esterification processes. masterorganicchemistry.comgoogle.com

Anhydride (B1165640) Formation and its Role as Reactive Intermediate

This compound, like other cyclobutane tetracarboxylic acids, can undergo dehydration to form a corresponding dianhydride. This transformation is a key step in unlocking its potential as a building block for more complex molecules. The process typically involves heating the tetracarboxylic acid in the presence of a dehydrating agent, such as acetic anhydride. For the related compound, cyclobutane-1,2,3,4-tetracarboxylic acid, this reaction is effectively carried out by heating with acetic anhydride to temperatures around 140°C for several hours, yielding the dianhydride in high purity. guidechem.com A similar principle applies to the 1,1,3,3-isomer, where the two carboxylic acid groups on each of the 1 and 3 positions can react to form two five-membered anhydride rings.

The resulting cyclobutane dianhydride is not merely a derivative but a highly valuable reactive intermediate. proquest.com These dianhydrides often exhibit good thermal stability, making them suitable precursors for material synthesis, including the production of polyimides. proquest.com The anhydride functional groups are electrophilic and can readily react with a variety of nucleophiles, serving as a gateway to a wide range of other substituted cyclobutane compounds.

The conversion of a cyclobutane tetracarboxylic acid (CBTA) to its dianhydride is a critical step that enhances its utility. For instance, a carboxylic dianhydride known as CBDAN-1, synthesized from the dehydration of a CBTA, has been identified as a potential biomass-derived precursor for materials. proquest.com The stability and reactivity of such dianhydrides make them desirable for creating polymers and other advanced materials. proquest.com

Synthesis of Substituted Cyclobutane Derivatives

The dianhydride intermediate derived from a cyclobutane tetracarboxylic acid is a versatile platform for synthesizing a variety of substituted cyclobutane derivatives. The reactivity of the anhydride rings allows for facile ring-opening reactions with different nucleophiles, leading to the formation of new functional groups.

Research has demonstrated the versatility of these intermediates by using a cyclobutane dianhydride (CBDAN-1) to synthesize a series of eight distinct cyclobutane-containing diacids. proquest.com This was achieved by reacting the dianhydride with nucleophiles such as amines, alcohols, or Grignard reagents. proquest.com This strategy highlights how the tetracarboxylic acid, once converted to its dianhydride, can serve as a foundational scaffold for creating a library of derivatives with tailored properties. The resulting diacids were shown to be thermally stable, indicating their potential as precursors for polymer synthesis. proquest.com

Nucleophile Type Reactant Example Resulting Functional Group Application/Product Class
AmineR-NH₂Carboxylic Acid and AmidePolyamides, other functional diacids proquest.com
AlcoholR-OHCarboxylic Acid and EsterPolyesters, other functional diacids proquest.com
Grignard ReagentR-MgBrCarboxylic Acid and KetoneSpecialized diacids proquest.com

This approach provides a modular and efficient route to novel substituted cyclobutanes, which are valuable in fields ranging from materials science to drug discovery. nih.govnih.gov

Mechanistic Insights into Chemical Reactivity

Role of Carboxylic Acid Groups in Hydrogen Bonding and Ionic Interactions

The chemical behavior of this compound is profoundly influenced by its four carboxylic acid groups, which are potent sites for non-covalent interactions, particularly hydrogen bonding. jackwestin.com Each -COOH group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). jackwestin.comlibretexts.org This dual capability allows the molecules to form extensive and strong intermolecular hydrogen bond networks.

In the solid and liquid states, carboxylic acids commonly form cyclic dimers, where two molecules are held together by two hydrogen bonds. libretexts.orglibretexts.orgchemguide.co.uk This dimerization effectively doubles the size of the molecule, leading to a significant increase in the van der Waals forces between dimers and contributing to higher boiling points compared to analogous alcohols. libretexts.orgchemguide.co.uk Given the presence of four carboxyl groups, this compound can participate in a complex, three-dimensional web of such interactions.

In aqueous solutions, these intermolecular acid-acid hydrogen bonds are disrupted and replaced by hydrogen bonds between the carboxylic acid groups and water molecules, which accounts for the water solubility of smaller carboxylic acids. libretexts.orgchemguide.co.uk

Furthermore, upon deprotonation in the presence of a base, the carboxylic acid groups are converted to carboxylate anions (-COO⁻). These negatively charged groups can engage in strong ionic interactions with metal cations or other positively charged species, forming salts. chemguide.co.uk The resonance stabilization of the carboxylate ion enhances the acidity of the parent acid. jackwestin.com

Interaction Type Participating Groups Significance
Intermolecular Hydrogen Bonding-COOH with -COOH (of another molecule)Leads to formation of stable dimers and molecular networks, influencing physical properties like boiling point. libretexts.orgchemguide.co.uk
Intramolecular Hydrogen Bonding-COOH with adjacent -COOH (on same molecule)Can influence molecular conformation and reactivity of individual acid groups.
Hydrogen Bonding with Solvent-COOH with water moleculesGoverns solubility in polar protic solvents. libretexts.org
Ionic Interactions-COO⁻ with cations (e.g., Na⁺)Formation of salts after deprotonation. chemguide.co.uk

Influence of Molecular Interactions on Chemical Transformations

The puckered, non-planar structure of the cyclobutane ring, combined with the rigid orientation of the four carboxyl groups, creates a distinct three-dimensional architecture. nih.gov This conformation, stabilized by both intra- and intermolecular hydrogen bonds, can sterically hinder or facilitate the approach of reagents to the electrophilic carbon of the carboxyl groups. For example, the formation of the dianhydride is a direct consequence of the two carboxylic acid groups being geminally substituted on the same carbon atom, a transformation heavily influenced by their spatial proximity.

These molecular interactions also play a role in the synthesis of derivatives. When the dianhydride intermediate reacts with a nucleophile, the existing hydrogen bonds in the system and the steric bulk of the cyclobutane scaffold can influence the regioselectivity and stereoselectivity of the ring-opening reaction. The defined spatial arrangement of substituents on the cyclobutane ring is a key attribute in drug design, where such rigid scaffolds can limit conformational flexibility and lead to more potent and selective binding to biological targets. nih.govnih.gov Therefore, the interplay between the inherent strain of the cyclobutane ring and the powerful directing effects of the carboxylic acid groups' hydrogen and ionic bonding capabilities is central to the molecule's chemical behavior and its utility in synthesis. nih.gov

Structural Characterization and Conformational Analysis of Cyclobutane 1,1,3,3 Tetracarboxylic Acid and Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for confirming the molecular structure, identifying present functional groups, and determining the molecular weight of newly synthesized compounds.

While specific experimental spectra for cyclobutane-1,1,3,3-tetracarboxylic acid are not widely published, the expected NMR data can be predicted based on its highly symmetrical structure.

¹H-NMR: The proton NMR spectrum of this compound is anticipated to be remarkably simple. Due to the molecule's symmetry, the four protons on the cyclobutane (B1203170) ring (at positions C2 and C4) are chemically equivalent. This would result in a single sharp signal (a singlet) in the aliphatic region of the spectrum. A second, typically broader, singlet would appear further downfield, corresponding to the four equivalent acidic protons of the carboxylic acid groups.

¹³C-NMR: The carbon-13 NMR spectrum is also simplified by symmetry. It is expected to show only three distinct signals:

A signal for the four equivalent carboxylic acid carbons (-COOH).

A signal for the two equivalent quaternary carbons at positions C1 and C3, to which the carboxyl groups are attached.

A signal for the two equivalent methylene (B1212753) carbons (-CH₂-) at positions C2 and C4.

The assignment of these signals can be unequivocally confirmed using two-dimensional NMR experiments such as HSQC and HMBC, which correlate proton and carbon signals. nih.gov This analytical approach is standard for confirming the structures of cyclobutane derivatives.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by the features of the carboxylic acid groups. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their IR spectra. spectroscopyonline.com Key absorption bands are expected in several characteristic regions. dtic.mil

The presence of a very broad absorption band stretching from approximately 3500 cm⁻¹ to 2500 cm⁻¹ is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid. spectroscopyonline.com The carbonyl (C=O) stretching vibration appears as a strong, sharp peak. spectroscopyonline.com Additional vibrations corresponding to the C-O stretch and the broad O-H out-of-plane bend (wag) further confirm the presence of the carboxylic acid moiety. spectroscopyonline.com Vibrations associated with the cyclobutane ring system also appear, though they can be less intense. dtic.mil

Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 2500O-H StretchCarboxylic Acid (dimer)
1730 - 1700C=O StretchCarboxylic Acid
1320 - 1210C-O StretchCarboxylic Acid
960 - 900O-H Wag (bend)Carboxylic Acid

Data compiled from references. spectroscopyonline.comdtic.mil

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the molecular formula, C₈H₈O₈ for this compound. The monoisotopic mass of this compound is 232.02191 Da. uni.lu HRMS analysis can detect the molecule as various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions.

Predicted HRMS Data for this compound Adducts

AdductFormulaPredicted m/z
[M+H]⁺[C₈H₉O₈]⁺233.02919
[M+Na]⁺[C₈H₈O₈Na]⁺255.01113
[M+K]⁺[C₈H₈O₈K]⁺270.98507
[M-H]⁻[C₈H₇O₈]⁻231.01463

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unparalleled insight into molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) analysis of a suitable single crystal of this compound would provide a definitive determination of its molecular structure. mdpi.com This technique would reveal precise bond lengths, bond angles, and torsion angles, confirming the conformation of the central cyclobutane ring—whether it is planar or puckered, as is common for many cyclobutane derivatives. nih.gov

Crucially, SC-XRD elucidates the supramolecular architecture. For a molecule with four carboxylic acid groups, extensive and complex hydrogen-bonding networks are expected to dominate the crystal packing. These interactions dictate how individual molecules arrange themselves into a highly ordered, three-dimensional lattice. Similar studies on related compounds, such as 1,2,3,4-cyclobutane tetracarboxylic acid dihydrate, show how SC-XRD can define the unit cell parameters and the specific hydrogen-bonding motifs that build the crystal structure. nih.gov This level of detail is essential for understanding the material's physical properties and for crystal engineering efforts.

When single crystals are not available or when the material is polycrystalline, Powder X-ray Diffraction (PXRD) is an invaluable tool. This technique is particularly important for characterizing the bulk properties of polymeric materials derived from this compound or its derivatives. For instance, in the synthesis of polymers using cyclobutane dicarboxylic acids as monomers, PXRD is used to assess the degree of crystallinity in the final material. nih.gov

The resulting diffraction pattern, which consists of sharp peaks for crystalline domains and broad halos for amorphous regions, allows researchers to classify the polymer as amorphous, semi-crystalline, or crystalline. nih.gov This information is vital as the degree of crystallinity directly impacts the polymer's mechanical and thermal properties. Studies on poly-α-truxillates, which are polymers derived from a diphenyl-substituted cyclobutane-1,3-dicarboxylic acid, have demonstrated through PXRD that these materials are semi-crystalline. nih.gov

Conformational Analysis of the Cyclobutane Ring

The conformation of the cyclobutane ring is a delicate balance of competing forces, primarily angle strain and torsional strain. While a planar conformation would minimize angle strain, it would maximize torsional strain due to the eclipsing of substituents. To alleviate this, the cyclobutane ring typically adopts a non-planar, puckered conformation.

Ring Puckering and Planar/Puckered Conformations in Cyclobutane Systems

The cyclobutane ring is not flat but rather exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. ic.ac.uklibretexts.orgmasterorganicchemistry.com This puckering, often described as a "butterfly" conformation, involves one carbon atom being out of the plane of the other three. mdpi.com This deviation from planarity reduces the eclipsing interactions between adjacent substituents, although it slightly increases angle strain. ic.ac.uklibretexts.org The energy barrier for the interconversion between these puckered forms is generally low. ic.ac.uk

The degree of puckering and the preference for a planar versus a puckered conformation can be significantly influenced by the nature and position of substituents on the ring. For instance, in the solid state, trans-1,3-dicarboxycyclobutane adopts a planar conformation, whereas the cis-isomer is puckered. ic.ac.uk However, in an aqueous solution, the trans-isomer also exists in a puckered state, highlighting the role of the environment in determining the ring's conformation. ic.ac.uk

For this compound, the presence of bulky geminal dicarboxylic acid groups at the 1 and 3 positions introduces significant steric and electronic interactions that are expected to have a profound impact on the ring's conformation. The steric hindrance between the carboxylic acid groups would likely favor a more pronounced puckered conformation to maximize their separation. This puckering would create pseudo-axial and pseudo-equatorial positions for the substituents.

Conformational Data of Selected Cyclobutane Derivatives
CompoundConformation in Solid StateConformation in SolutionReference
cis-1,3-DicarboxycyclobutanePuckered- ic.ac.uk
trans-1,3-DicarboxycyclobutanePlanarPuckered (aqueous) ic.ac.uk
trans-1,3-DibromocyclobutanePuckered (puckering angle of 143°)- ic.ac.uk

Stereochemical Considerations and Isomerism in Tetracarboxylic Acids

Stereoisomerism in substituted cyclobutanes arises from the different spatial arrangements of the substituents on the ring. chemistryschool.net In the case of 1,3-disubstituted cyclobutanes with identical substituents, both the cis and trans isomers are classified as meso compounds, meaning they are achiral and have a plane of symmetry. chemistryschool.net

For this compound, the situation regarding stereoisomerism is simplified by the geminal substitution pattern. Since each of the carbon atoms at positions 1 and 3 bears two identical carboxylic acid groups, these carbons are not chiral centers. Consequently, traditional cis/trans isomerism based on the relative orientation of single substituents at these positions does not lead to distinct, isolable stereoisomers in the same way as for 1,3-disubstituted cyclobutanes with single substituents.

The primary stereochemical consideration for this compound is therefore conformational isomerism. The puckered ring can exist in different conformations, such as a chair-like or a boat-like form. In these puckered conformations, the carboxylic acid groups will occupy non-equivalent pseudo-axial and pseudo-equatorial positions. The equilibrium between these conformers will be dictated by the steric and electronic interactions between the four carboxylic acid groups. It is expected that the conformation that minimizes the steric repulsion between the bulky carboxyl groups will be the most stable.

Stereochemical Properties of Substituted Cyclobutanes
Compound TypeIsomerismChiralityReference
cis-1,3-Disubstituted (identical substituents)MesoAchiral chemistryschool.net
trans-1,3-Disubstituted (identical substituents)MesoAchiral chemistryschool.net
This compoundConformational IsomerismAchiral-

Computational and Theoretical Studies on Cyclobutane 1,1,3,3 Tetracarboxylic Acid

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules. nih.gov These methods are particularly useful for understanding the conformational landscape and intermolecular interactions of complex molecules like cyclobutane-1,1,3,3-tetracarboxylic acid.

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve some of its torsional strain. scispace.comresearchgate.net For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions on the puckered ring. The conformational preference is determined by a balance of steric and electronic effects.

In this compound, the four large carboxylic acid groups will experience significant steric hindrance. Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. nih.gov It is expected that the molecule will adopt a conformation that minimizes the steric repulsion between the carboxylic acid groups. This may involve a more pronounced puckering of the cyclobutane ring and specific rotational orientations of the carboxyl groups. These conformational features will, in turn, influence the molecule's reactivity and its interactions with other molecules.

In the solid state, the properties of this compound will be governed by the way the molecules pack together and the intermolecular interactions they form. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. kmu.edu.trnih.govnih.govmdpi.comeurjchem.com

The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal that represents the region where the molecule's electron density is greater than that of all its neighbors. By mapping various properties onto this surface, such as the distance to the nearest atom outside the surface (d_norm), one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Table 3: Illustrative Hirshfeld Surface Contact Percentages for Crystalline this compound

Contact TypePredicted Percentage ContributionSignificance
O···H~40-50%Indicates strong hydrogen bonding between carboxylic acids.
H···H~30-40%Represents van der Waals interactions.
C···H~5-10%Weaker van der Waals contacts.
O···O~1-5%Can indicate close packing and repulsive interactions.

Note: These percentages are illustrative and based on typical values for crystalline carboxylic acids. Specific data for this compound is not available in the cited literature.

Applications in Materials Science and Polymer Chemistry

Utility as a Molecular Building Block in Organic Synthesis

The cyclobutane (B1203170) moiety, in general, is a sought-after scaffold in organic synthesis due to its conformational rigidity. In polymer science, incorporating cyclobutane rings into the polymer backbone can impart unique semi-rigid properties. For instance, polyesters containing cyclobutane rings have shown thermal and chemical stability comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). The multiple carboxylic acid groups on compounds like cyclobutane-1,1,3,3-tetracarboxylic acid offer numerous points for reaction, allowing for the creation of highly cross-linked or complex three-dimensional polymeric structures.

Metal-Organic Frameworks (MOFs) Synthesis and Engineering

The most promising application for cyclobutane tetracarboxylic acids in materials science appears to be in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functionality of the organic linker are crucial in determining the final structure and properties of the MOF.

While research specifically detailing the use of the 1,1,3,3-isomer is scarce, studies on the closely related 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC) provide significant insight into how such molecules can be employed in MOF synthesis.

The assembly of MOFs is driven by the coordination bonds formed between the metal ions and the functional groups of the organic linker. In the case of cyclobutane tetracarboxylates, the carboxylate groups (–COO⁻) readily coordinate with a variety of metal ions.

Research involving the reaction of 1,2,3,4-cyclobutanetetracarboxylic acid with uranyl nitrate (B79036) under hydrothermal conditions has demonstrated the formation of complex uranyl-organic frameworks. acs.org In these structures, the deprotonated carboxylate groups of the cyclobutane tetracarboxylate ligand bind to the uranyl (UO₂²⁺) ions, creating a stable, extended network. acs.org The coordination of the uranyl ions with the carboxylate oxygen atoms is a key factor in the self-assembly of these frameworks.

The geometry of the cyclobutane tetracarboxylate ligand plays a critical role in directing the dimensionality and topology of the resulting MOF. Different stereoisomers of the ligand can lead to vastly different framework architectures.

For example, in the synthesis of uranyl-organic frameworks with 1,2,3,4-cyclobutanetetracarboxylate, different isomers of the ligand resulted in distinct 3D architectures. acs.org The cis,trans,cis form of the ligand led to the formation of two different three-dimensional structures, one of which contained narrow channels. acs.org In contrast, the trans,trans,trans isomer, which adopts a saddle-like shape, resulted in a more complex cubic lattice with large channels. acs.org This structure was formed from the connection of 4:4 (metal/ligand) metallacycles and 8:12 cubic boxes. acs.org This demonstrates that by selecting a specific isomer of the cyclobutane tetracarboxylic acid, it is possible to engineer MOFs with desired pore sizes and network topologies.

The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal ion. In cyclobutane tetracarboxylates, the four carboxylate groups can potentially coordinate to multiple metal centers, making it a high-denticity ligand. This high denticity allows it to bridge multiple metal centers, facilitating the formation of robust 3D frameworks.

As previously mentioned, a significant example of the use of cyclobutane tetracarboxylates in MOF synthesis is in the formation of uranyl-organic frameworks. A study published in Crystal Growth & Design detailed the synthesis and characterization of several such frameworks using 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC). acs.org

The reaction of H₄CBTC with uranyl nitrate under hydrothermal conditions yielded various frameworks, including:

[(UO₂)₂(CBTC)(H₂O)₂]·2H₂O and [(UO₂)₂(CBTC)(H₂O)₂]·H₂O : These two complexes, formed with the cis,trans,cis-ligand, exhibit two distinct three-dimensional architectures. acs.org

[H₃O]₂[(UO₂)₅(CBTC)₃(H₂O)₆] : This complex, utilizing the trans,trans,trans-ligand, forms a cubic lattice with large channels, highlighting the potential for creating porous materials for applications such as separation or catalysis. acs.org

These findings underscore the potential of using different isomers of cyclobutane tetracarboxylic acid to create a variety of porous, three-dimensional uranyl-based MOFs. The ability to create frameworks with channels of varying sizes opens up possibilities for their use in selective guest molecule uptake and separation.

Uranyl-Organic Framework Cyclobutane Tetracarboxylate Isomer Resulting Architecture Reference
[(UO₂)₂(CBTC)(H₂O)₂]·2H₂Ocis,trans,cis3D framework with narrow channels acs.org
[(UO₂)₂(CBTC)(H₂O)₂]·H₂Ocis,trans,cis3D framework acs.org
[H₃O]₂[(UO₂)₅(CBTC)₃(H₂O)₆]trans,trans,transCubic lattice with large channels acs.org

While there is no specific research found detailing the use of this compound in cobalt-based MOFs, the general principles of MOF synthesis suggest its potential in this area as well. Cobalt is a common metal node in MOF chemistry, and its coordination with carboxylate ligands is well-established. A study on cobalt-based MOFs synthesized with 1,2,3,4-cyclopentane-tetracarboxylic acid (a related cycloalkane tetracarboxylic acid) demonstrated the successful formation of MOFs with interesting electrochemical properties for supercapacitor applications. This suggests that other cycloalkane tetracarboxylic acids, including isomers of cyclobutane tetracarboxylic acid, could also serve as effective linkers for the construction of functional cobalt-based MOFs.

Polymeric Materials and High-Performance Polymers

Precursor for Polyimide Synthesis

While various isomers exist, it is 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), derived from the corresponding tetracarboxylic acid, that has garnered the most attention as a precursor for polyimide synthesis. proquest.comnih.gov Polyimides are a class of high-performance polymers known for their exceptional thermal, chemical, and mechanical properties. zeusinc.com The incorporation of the aliphatic cyclobutane ring into the polyimide backbone, replacing traditional aromatic structures, leads to a unique class of semi-aromatic or aliphatic polyimides with a distinct and advantageous property profile. nih.gov

The synthesis process typically involves a two-step method. First, the dianhydride (CBDA) is reacted with a diamine in a polar solvent to form a poly(amic acid) precursor. google.com This precursor solution is then cast into a film and thermally or chemically treated to induce imidization, a process that forms the final, stable polyimide structure. google.com

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) serves as a crucial cycloaliphatic dianhydride monomer in the synthesis of specialized polyimides. dianhydrides.comspecialchem.com Unlike conventional aromatic dianhydrides that produce strongly colored polyimides, the non-aromatic nature of CBDA is key to producing polymer films with low color and high transparency. dianhydrides.com This is because the aliphatic cyclobutane structure effectively disrupts the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are the primary source of color in wholly aromatic polyimides. mdpi.com

CBDA's rigid and non-planar structure contributes to creating polyimides with a high modulus and a high glass transition temperature (Tg). nih.govdianhydrides.com When polymerized with various aromatic diamines, CBDA yields semi-aromatic polyimides that combine the high thermal resistance characteristic of imide rings with the optical clarity afforded by the aliphatic component. nih.govgoogle.com The choice of diamine co-monomer allows for further tuning of the final polymer's properties. riyngroup.com

A significant advantage of using CBDA as a monomer is the resulting polyimides' exceptional optical transparency and low dielectric constants (low-k). dianhydrides.compusan.ac.kr Conventional aromatic polyimides are often yellow or brown, which limits their use in optical applications. mdpi.comchemicalbook.com Polyimides synthesized from CBDA, however, can be colorless and highly transparent, with light transmittance values reported to be between 81.5% and 85.8%. chemicalbook.com This high level of transparency makes them ideal materials for applications such as flexible display substrates and optical films. specialchem.comchemicalbook.com

Polyimide TypeDianhydride MonomerTypical Transmittance (@450nm)Typical Dielectric Constant (k)Key Structural Feature
Conventional Aromatic PIPyromellitic Dianhydride (PMDA)~20% pusan.ac.kr~3.5 pusan.ac.krAromatic rings, strong CTC formation
CBDA-based PICyclobutane Tetracarboxylic Dianhydride (CBDA)>80% pusan.ac.krchemicalbook.com<2.8 dianhydrides.comresearchgate.netAliphatic ring, suppressed CTC formation
Fluorinated PI6FDA~85% researchgate.net~2.3 researchgate.netFluorine groups, increased free volume

A primary challenge for aliphatic-based polyimides is achieving thermal stability comparable to their wholly aromatic counterparts. google.com While CBDA imparts excellent optical properties, its aliphatic nature can be a point of thermal degradation. To overcome this, several strategies are employed.

Crosslinking is another effective strategy to bolster thermal stability. mdpi.comnbinno.com This involves introducing reactive sites into the polymer chains that can form covalent bonds between chains when subjected to heat or radiation, creating a robust three-dimensional network. rsc.orgresearchgate.net This network structure restricts the thermal motion of the polymer chains, leading to improved dimensional stability at elevated temperatures, higher glass transition temperatures, and enhanced resistance to solvents. nbinno.comosti.gov Crosslinking can be achieved by using diamines with reactive functional groups or by post-polymerization treatments. researchgate.netresearchgate.net

The unique combination of high optical transparency, low dielectric constant, and good thermal stability makes CBDA-based polyimides highly valuable in advanced electronic and optical devices. nbinno.com They are particularly well-suited for applications in Organic Light-Emitting Diode (OLED) displays, where they can be used as flexible and transparent substrates or as planarization and insulation layers. riyngroup.com

In the field of photonics, these materials play a role in the fabrication of devices like waveguides and optical sensors. chemicalbook.comnbinno.com The selective crosslinking of CBDA-based polyimides allows for the precise fabrication and fine-tuning of the optical and mechanical properties of these components. nbinno.com Their low dielectric loss is also advantageous for high-frequency applications, preventing signal loss in high-performance electronic circuits and transistors. specialchem.com

Cyclobutane-Containing Polymers (e.g., Poly-α-truxillates, Poly(hydroxybutyrates))

Beyond polyimides, the cyclobutane motif is a key structural element in other classes of polymers, notably those derived from truxillic and truxinic acids. Poly-α-truxillates are polyesters that incorporate the α-truxillate structure, which is a head-to-tail dimer of cinnamic acid, into the polymer backbone. nih.gov These polymers are often synthesized through the [2+2] photocycloaddition of bifunctional cinnamate (B1238496) monomers. nih.govnih.gov This photochemical reaction is a versatile method for creating the cyclobutane ring directly within the polymerizing system. nih.gov

These cyclobutane-containing polymers are under investigation for a range of applications, from sustainable plastics to advanced materials with stimuli-responsive properties. nih.gov The rigid cyclobutane core influences the polymer's macroscopic properties, and in some cases, the cyclobutane ring can act as a mechanophore, a mechanically sensitive unit that can trigger a chemical response when the material is subjected to stress. nih.gov While often synthesized from cinnamic acid derivatives, the resulting truxillate and truxinate structures are fundamentally cyclobutane dicarboxylic acids, showcasing another route to leveraging the cyclobutane core in polymer science. researchgate.netresearchgate.net

Application in Adsorption Materials

There is currently a notable lack of specific research on the application of this compound as a building block for adsorption materials. Multi-carboxylic acids are frequently used as organic linkers in the synthesis of metal-organic frameworks (MOFs) and other porous polymers, which are known for their high surface area and adsorption capabilities. cd-bioparticles.netresearchgate.net These materials have significant applications in gas storage and separation. researchgate.nethhu.de

However, detailed studies employing the 1,1,3,3-isomer of cyclobutane tetracarboxylic acid for the creation of such porous materials are not prominently documented. Research in this area has often focused on other isomers, such as 1,2,3,4-cyclobutane tetracarboxylic acid, or other cyclic and aromatic polycarboxylic acids for the construction of MOFs. acs.orgacs.orgrsc.org The specific geminal substitution pattern of the carboxylic acid groups in the 1,1,3,3-isomer presents a unique stereochemistry that could theoretically lead to novel framework topologies, but its potential in adsorption materials has yet to be fully explored and reported in peer-reviewed literature.

Supramolecular Chemistry and Co-crystal Formation

The study of this compound in the context of supramolecular chemistry and co-crystal formation is not extensively covered in available scientific reports. Supramolecular chemistry often utilizes molecules capable of forming predictable and robust intermolecular interactions, such as hydrogen bonds, to create complex, self-assembled structures. Carboxylic acids are excellent hydrogen bond donors and acceptors, making them ideal candidates for building co-crystals. acs.org

Research into the co-crystallization of cyclobutane tetracarboxylic acids has been documented, but these studies have predominantly focused on the 1,2,3,4-cyclobutane tetracarboxylic acid isomer. For instance, co-crystals of the 1,2,3,4-isomer with various dinitrogen bases have been synthesized and characterized, demonstrating the formation of intricate hydrogen-bonded networks. acs.orgacs.org In some cases, these co-crystals serve as templates for solid-state photochemical reactions. acs.org

The unique spatial arrangement of the four carboxylic acid groups on the cyclobutane ring in the 1,1,3,3-isomer would be expected to lead to distinct supramolecular assemblies and co-crystal structures. However, specific studies detailing the synthesis and characterization of co-crystals involving this compound are not readily found in the current body of scientific literature. Therefore, a detailed discussion and data tables on its specific role in co-crystal engineering cannot be provided at this time.

Applications in Medicinal Chemistry and Biological Systems

Exploration of Biological Activities and Interactions with Biomolecules

Cyclobutane-1,1,3,3-tetracarboxylic acid and its derivatives are explored in medicinal chemistry due to the unique structural features conferred by the cyclobutane (B1203170) ring. The rigid, puckered three-dimensional structure of the cyclobutane core provides a fixed scaffold that can direct its four carboxylic acid groups into specific spatial orientations. nih.gov This defined geometry is crucial for interactions with biomolecules, as it allows the molecule to present multiple points for hydrogen bonding and electrostatic interactions in a precise arrangement, potentially mimicking the binding motifs of other molecules.

Potential in Drug Development and Therapeutic Applications

The utility of the cyclobutane scaffold has been progressively recognized in drug development, with improved synthetic methods making these building blocks more accessible for medicinal chemists. nih.gov The rigid nature of the ring can be used to lock a molecule into a specific conformation, which can be advantageous for biological activity. nih.gov

Investigation as Precursors or Active Components in Therapeutic Agents

This compound serves as a versatile precursor for more complex molecules due to its multiple functional groups. These carboxylic acid moieties can be chemically modified to create a diverse library of derivatives, such as amides or esters, thereby altering properties like solubility and biological activity. proquest.com This adaptability makes the cyclobutane tetracarboxylic acid framework a valuable starting point in the synthesis of new compounds for drug discovery. proquest.com The development of materials from cyclobutane tetracarboxylic acid derivatives, such as polyimides, highlights their utility as robust chemical building blocks. google.com

Development of Derivatives with Potential Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not prominent, research on related structures suggests the potential for its derivatives in this area. The development of new therapeutic agents for inflammatory diseases is an active area of research, with a focus on molecules that can modulate key inflammatory pathways. mdpi.comnih.gov Carboxylic acid-containing compounds and amidrazone derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like TNF-α and various interleukins. mdpi.comnih.govmdpi.com Given that the cyclobutane scaffold can serve to orient functional groups precisely, it is plausible that its derivatives could be designed to interact with targets involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. nih.govmdpi.com

Research into Anticancer Properties (e.g., Cytotoxic Effects on Cancer Cells)

The cyclobutane motif is present in established anticancer drugs like carboplatin, which induces cancer cell death by crosslinking DNA. nih.govru.nl This has spurred investigation into other cyclobutane-containing compounds for their potential as anticancer agents. Research has shown that newly synthesized 1,2,4-triazole (B32235) derivatives bearing a cyclobutane ring exhibit anticancer effects, inhibiting the growth of HT29 human colon adenocarcinoma cells. researchgate.net Similarly, fused bicyclic thiosulfonates incorporating a cyclobutane ring have demonstrated potency in killing breast cancer cells. nih.gov The mechanism of action for some of these compounds involves inducing the unfolded protein response and endoplasmic reticulum (ER) stress, leading to apoptosis. nih.gov

The table below summarizes research findings on the anticancer properties of various cyclobutane derivatives.

Compound Class / DerivativeCancer Cell Line(s)Observed Effect
1,2,4-Triazole derivatives with a cyclobutane ringHT29 (Human Colon Adenocarcinoma)Statistically significant inhibition of cancerous cells compared to control. researchgate.net
Fused bicyclic thiosulfonates (e.g., BDTDO)MDA-MB-468 (Breast Cancer)Demonstrated anticancer potency and ability to kill breast cancer cells. nih.gov
Carboplatin (Reference Compound)Ovarian, Testicular, Cervical, Head & Neck CancersWidely used drug that induces cell death by crosslinking DNA. nih.govru.nl
Cyclobutene analoguesVarious cancer cell linesShowed high activity, although with relatively low selectivity. nih.gov

Evaluation as Potential Antimicrobial Agents

The cyclobutane ring is a structural feature of several natural products with confirmed antimicrobial activity. openmedicinalchemistryjournal.com The alkaloid sceptrin, isolated from a marine sponge, contains a cyclobutane skeleton and exhibits activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. openmedicinalchemistryjournal.comnih.gov Synthetic derivatives have also shown promise. For example, purpurin (B114267) derivatives containing a cyclobutane fragment were found to have antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 62.5 µg/ml, and a weaker effect on Pseudomonas aeruginosa. semanticscholar.org Other research has explored carbazole (B46965) derivatives, noting that the introduction of a cycloalkyl moiety can enhance antibacterial potential. nih.gov

Rational Drug Design and Analog Development (e.g., Cyclobutane as tert-Butyl Group Analogue)

In rational drug design, the cyclobutane ring is recognized as a valuable bioisostere for the tert-butyl group. acs.orgenamine.netchemrxiv.org A bioisostere is a substituent that can replace another in a drug molecule while maintaining or improving its biological activity. enamine.net The bulky, three-dimensional, and non-polar nature of the tert-butyl group can be effectively mimicked by the cyclobutane scaffold. nih.govenamine.net

This substitution offers several potential advantages for medicinal chemists. A key benefit is the potential to enhance metabolic stability. nih.govacs.org The C-C bonds of the cyclobutane ring can be more resistant to metabolic enzymes compared to the C-H bonds of a tert-butyl group, which can lead to a longer-acting drug. acs.org Furthermore, the cyclobutane ring provides a rigid framework that can reduce the planarity of a molecule and orient key pharmacophore groups in a desired three-dimensional space, potentially improving binding affinity to the target. nih.govru.nl While replacing a tert-butyl group with a cyclobutane analogue can sometimes alter lipophilicity, it generally preserves the original mode of bioactivity, making it a strategic tool for optimizing drug-like properties in hit-to-lead development. nih.govacs.org

Q & A

Q. What are the primary synthetic routes for Cyclobutane-1,1,3,3-tetracarboxylic Acid, and how do reaction conditions influence yield and purity?

this compound is synthesized via methods such as melt synthesis in closed reactors at elevated temperatures (e.g., 200°C) using primary diamines, where tetracarboxylic acids form imide moieties . Solvent-free reactive extrusion is another emerging method that avoids harmful solvents, enhancing environmental sustainability . Key factors affecting yield and purity include:

  • Temperature control : Higher temperatures may accelerate decomposition (e.g., decomposition observed at 204°C) .
  • Catalyst selection : Acidic or basic catalysts can optimize cyclization efficiency.
  • Purification : Recrystallization or sublimation (for dianhydride derivatives) ensures high purity .

Q. How is this compound characterized structurally and functionally?

Characterization involves:

  • Spectroscopy : 1^1H-NMR and 13^13C-NMR confirm cyclobutane ring integrity and carboxyl group positions .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (204°C) and decomposition profiles .
  • Solubility testing : High solubility in polar solvents (e.g., 200 g/L in water) impacts its utility in polymer synthesis .

Q. What role does this acid play in polyimide synthesis, and how does it compare to other tetracarboxylic acids?

The acid serves as a precursor for cyclobutane tetracarboxylic dianhydride (CBDA) , a critical monomer for polyimides. CBDA-derived polyimides exhibit:

  • Enhanced optical clarity and thermal stability compared to aliphatic analogs .
  • Low dielectric constants , making them suitable for OLEDs and photonic devices .
    Methodologically, CBDA is synthesized via dehydrating the acid at >300°C or photochemical dimerization of maleic anhydride derivatives .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of CBDA-derived polyimides be resolved?

Conflicting reports on thermal stability arise from structural variations (aliphatic vs. aromatic backbones) . To address this:

  • Controlled polymerization : Use stoichiometric ratios of diamine and dianhydride to minimize unreacted monomers.
  • Advanced characterization : Thermogravimetric analysis (TGA) under inert atmospheres quantifies degradation thresholds .
  • Computational modeling : Density functional theory (DFT) predicts bond dissociation energies to guide material design .

Q. What challenges exist in achieving high thermal stability in polyimides derived from this acid, and how can experimental design address these?

Aliphatic CBDA-based polyimides often exhibit lower thermomechanical stability than aromatic analogs . Mitigation strategies include:

  • Copolymerization : Blending CBDA with aromatic dianhydrides (e.g., benzophenone tetracarboxylic dianhydride) improves stability .
  • Crosslinking : Introducing benzocyclobutene groups enhances network rigidity .
  • Additives : Nanofillers (e.g., silica nanoparticles) reduce thermal expansion .

Q. How do computational studies aid in predicting the reactivity of this acid in novel copolymer systems?

Computational tools enable:

  • Reactivity mapping : Molecular dynamics simulations model acid-diamine interactions to predict polymerization rates .
  • Electronic structure analysis : Frontier molecular orbital (FMO) theory identifies electron-deficient sites for functionalization .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for reaction efficiency .

Q. What methodological advancements are needed to improve the scalability of CBDA production for advanced materials?

Current limitations include high-energy dehydration steps and low photoreaction yields . Proposed solutions:

  • Flow chemistry : Continuous reactors enhance photochemical dimerization efficiency .
  • Catalytic systems : Heterogeneous catalysts (e.g., zeolites) reduce activation energy for dianhydride formation .
  • Green chemistry : Ionic liquid-based synthesis minimizes waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.